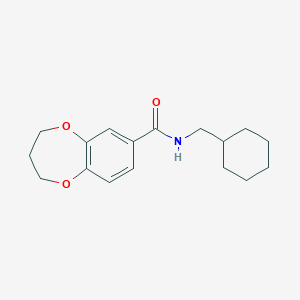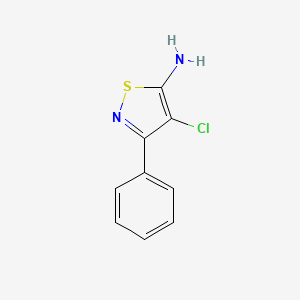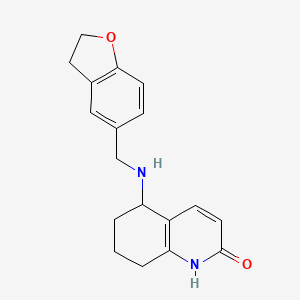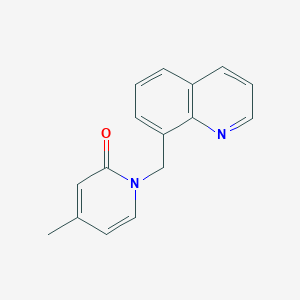
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is a chemical compound that belongs to the class of quinoline derivatives. It is also known as quinoline-8-ylmethyl-4-methyl-2(1H)-pyridinone. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one can induce cell cycle arrest and inhibit the migration and invasion of cancer cells. It has also been found to modulate the expression of various genes involved in cancer progression. Furthermore, it has been shown to possess antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is its potential as a lead compound for the development of new anticancer drugs. Its ability to inhibit the activity of certain enzymes involved in cancer progression makes it a promising candidate for further study. However, its low solubility in water and limited bioavailability may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in other fields, such as material science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one and to identify its potential side effects.
Synthesemethoden
The synthesis of 4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one involves the reaction of 4-methyl-2-pyridone with quinoline-8-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified by chromatography.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer activity against various cancer cell lines. It has also been shown to possess antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
4-methyl-1-(quinolin-8-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-18(15(19)10-12)11-14-5-2-4-13-6-3-8-17-16(13)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOXGROQZJTPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
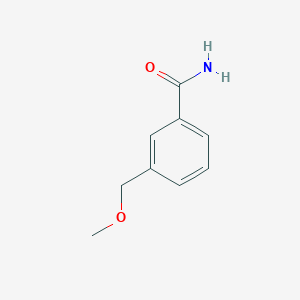

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)

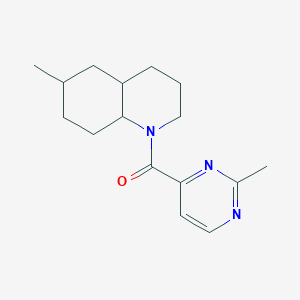
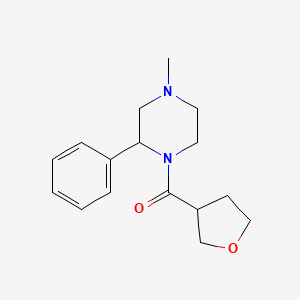
![2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
